N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide

Description

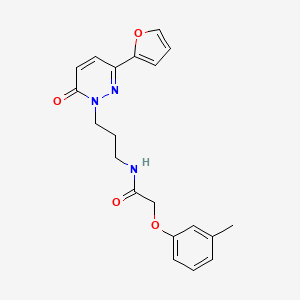

The compound N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a furan-2-yl group. A propyl chain links this core to an acetamide moiety, which is further substituted with a meta-methylphenoxy (m-tolyloxy) group. Pyridazinone derivatives are historically associated with cardiovascular, anti-inflammatory, or kinase-modulating properties, while furan and m-tolyloxy groups may influence lipophilicity and target binding .

Properties

IUPAC Name |

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-15-5-2-6-16(13-15)27-14-19(24)21-10-4-11-23-20(25)9-8-17(22-23)18-7-3-12-26-18/h2-3,5-9,12-13H,4,10-11,14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGWEJIEFBFIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide is a complex organic compound characterized by its unique structural components, including a furan ring, a pyridazine moiety, and a tolyloxy group. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O3, with a molecular weight of 287.31 g/mol. The presence of the furan and pyridazine rings is significant as these structures are often associated with diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit various enzymes, potentially leading to anti-cancer and antimicrobial effects.

- Cell Cycle Modulation : Analogous compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This suggests that this compound may similarly affect cellular proliferation.

Anticancer Activity

Research indicates that compounds containing furan and pyridazine moieties exhibit significant anticancer properties. For instance, studies on related pyridazine derivatives have shown promising results against various cancer cell lines, including:

These findings suggest that this compound may also exhibit similar potency in inhibiting cancer cell growth.

Antimicrobial Activity

The furan ring is known for its antimicrobial properties. Compounds with furan derivatives have been explored for their effectiveness against various pathogens. The specific activity of this compound against bacterial and fungal strains remains to be fully elucidated but is hypothesized based on structural similarities with known antimicrobial agents.

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds similar to this compound in various therapeutic contexts:

- Study on Pyridazine Derivatives : A study demonstrated that pyridazine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential for development as anticancer agents .

- Furan-Based Antimicrobials : Research on furan-containing compounds has shown their efficacy against Gram-positive and Gram-negative bacteria, indicating that the furan moiety contributes significantly to biological activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds reveal that modifications to the furan or pyridazine rings can enhance biological activity, providing insights for future drug design .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide exhibit promising anticancer properties. For instance, derivatives with pyridazine moieties have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Case Study : A study published in Cancer Letters demonstrated that a related compound inhibited the growth of breast cancer cells through the activation of apoptotic pathways .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Studies have highlighted its effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data indicates that the compound possesses moderate antimicrobial activity, suggesting further exploration for therapeutic applications in treating infections .

Neuroprotective Effects

Research has also pointed to neuroprotective effects associated with compounds containing furan and pyridazine rings. These compounds may protect neuronal cells from oxidative stress and apoptosis, which could lead to developments in treatments for neurodegenerative diseases.

Case Study : An investigation into the neuroprotective effects of related compounds demonstrated significant reductions in neuronal cell death in models of Alzheimer's disease .

Synthetic Applications

The compound can serve as an intermediate in synthesizing other biologically active molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Table: Synthetic Pathways

| Reaction Type | Product |

|---|---|

| Alkylation | N-(3-(furan-2-yl)-6-oxopyridazin) |

| Acetylation | N-(2-(m-tolyloxy)acetamide |

| Coupling Reactions | Diverse derivatives for drug design |

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound’s synthesis likely involves multi-step reactions, leveraging nucleophilic substitutions, cyclizations, and coupling strategies common in heterocyclic chemistry.

Mechanistic Highlights :

- The furan ring’s electron-rich nature facilitates electrophilic substitutions (e.g., nitration, halogenation) at the 5-position .

- The pyridazinone’s carbonyl group participates in nucleophilic additions, such as Grignard reactions or reductions to dihydropyridazine derivatives .

Amide Bond

- Hydrolysis : Susceptible to acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH) hydrolysis, yielding carboxylic acid and amine fragments .

- Substitution : Reacts with amines (e.g., aniline) under Mitsunobu conditions to form new amides .

Furan Ring

- Electrophilic Aromatic Substitution : Bromination or nitration occurs preferentially at the 5-position due to directing effects of the oxygen atom .

- Oxidation : Vulnerable to oxidizing agents (e.g., KMnO₄) to form maleic anhydride derivatives .

Pyridazinone Moiety

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond, yielding dihydropyridazine .

- Nucleophilic Attack : Reacts with hydrazines to form triazolopyridazines under acidic conditions .

Ether Linkage (m-Tolyloxy)

Stability Under Environmental Conditions

Interaction with Biological Targets

While specific studies are lacking, analogs show:

- Enzyme Inhibition : Pyridazinone derivatives inhibit cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).

- Receptor Binding : The m-tolyloxy group enhances affinity for serotonin receptors (5-HT₂A) via hydrophobic interactions .

| Target | Interaction Type | Biological Effect | Reference |

|---|---|---|---|

| COX-2 | Hydrogen bonding with pyridazinone | Anti-inflammatory activity | |

| 5-HT₂A | π-π stacking with m-tolyl group | Anxiolytic potential |

Comparative Reactivity with Structural Analogs

Comparison with Similar Compounds

Structural Differences

Core Heterocycles:

- Target Compound: Pyridazinone ring (6-membered, two adjacent nitrogen atoms, one ketone group).

- EP3348550A1 Compounds : Benzothiazole core (6-membered, one sulfur and one nitrogen atom) with trifluoromethyl substitution at position 6 .

- EP2903618B1 Compound : Pyrimidine core (6-membered, two nitrogen atoms at positions 1 and 3) fused with an indazole group .

- Thesis Compound 93e : Pyrazolo-triazolo-pyrimidine (fused tricyclic structure) with a furan substituent .

Substituent Groups:

- Target Compound : Furan-2-yl (electron-rich, π-π interactions) and m-tolyloxy (lipophilic methyl group enhances membrane permeability).

- EP3348550A1 Compounds : Methoxy-, trifluoromethyl-, or trimethoxy-phenyl groups (varying electronic and steric effects) .

- EP2903618B1 Compound: Isopropyl and phenoxy groups (bulkier substituents affecting solubility) .

- Thesis Compound 93e: Aminohexyl chain (enhanced water solubility via protonable amine) .

Impact : The m-tolyloxy group in the target compound balances lipophilicity and solubility better than polar groups (e.g., methoxy) or highly lipophilic trifluoromethyl substituents.

Metabolic Stability :

- The target’s furan may undergo oxidative metabolism, whereas EP3348550A1’s trifluoromethyl groups resist degradation .

- The m-tolyloxy group’s methyl substituent could slow CYP450-mediated metabolism compared to methoxy groups.

Selectivity :

- The pyridazinone core’s planar structure may favor interactions with flat binding pockets (e.g., ATP-binding sites in kinases), contrasting with the bent conformation of benzothiazoles .

Therapeutic Potential

- Target Compound: Potential applications in inflammation or oncology, given pyridazinone’s historical associations. The furan and m-tolyloxy groups suggest CNS permeability for neurological targets.

- EP3348550A1 Compounds : Explicitly patented for anticancer use, likely due to kinase inhibition .

- Thesis Compound 93e: Validated as an A2A receptor antagonist, relevant in immuno-oncology .

Q & A

Q. What are the optimized synthetic routes for this compound, and how are critical reaction parameters controlled?

The synthesis involves multi-step reactions, starting with precursor preparation (e.g., furan-2-yl derivatives and pyridazinone intermediates). Key steps include amide coupling using reagents like EDCl/HOBt. Critical parameters include maintaining low temperatures (0–5°C during coupling ), solvent selection (polar aprotic solvents like DMF), and reaction time optimization (monitored via TLC). Intermediate purification via column chromatography ensures high yield and purity .

Q. Which analytical techniques confirm structural integrity and purity?

- 1H/13C NMR : Identifies proton environments and carbon frameworks.

- HPLC : Assesses purity (>95% typically required).

- Mass Spectrometry (MS) : Verifies molecular weight.

- IR Spectroscopy : Detects functional groups (e.g., amide bonds) .

Q. What initial biological screening approaches are used to evaluate bioactivity?

In vitro assays include:

- Antimicrobial Testing : Broth microdilution to determine MIC values against bacterial/fungal strains.

- Cytotoxicity Assays : MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

- Pyridazinone Core : Electron-withdrawing groups (e.g., -F on phenyl) enhance binding to hydrophobic enzyme pockets, increasing anticancer potency .

- Aryloxy Group : The m-tolyloxy methyl substituent improves metabolic stability compared to unsubstituted analogs . SAR studies recommend systematic substitution at positions 3 (pyridazinone) and 4 (aryloxy) for optimized activity .

Q. What methodologies elucidate interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to targets like kinases.

- Molecular Docking : Predicts binding modes (e.g., AutoDock Vina) validated by mutagenesis studies.

- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells .

Q. How can contradictions in reported biological data be resolved?

- Standardized Assay Conditions : Use identical ATP concentrations in kinase assays to minimize variability.

- Comparative Studies : Test structurally defined analogs (e.g., 4-fluorophenyl vs. chlorophenyl derivatives) under controlled conditions .

- Meta-Analysis : Account for variables like cell line specificity and compound purity .

Q. What strategies optimize pharmacokinetic properties?

- In Vitro ADME : Caco-2 cells for permeability; human liver microsomes for metabolic stability.

- Formulation : Lyophilization with cryoprotectants (trehalose) improves shelf-life.

- In Vivo Studies : Rodent models assess bioavailability (IV/PO dosing) and metabolite profiling via LC-MS/MS .

Q. How is regioselectivity achieved during pyridazinone core synthesis?

- Directing Groups : -OMe on precursor rings guides cyclization.

- Catalysts : Pd(OAc)2 enhances cross-coupling selectivity.

- Solvent/Temperature : DMSO promotes keto-enol tautomerization; stepwise heating optimizes ring closure .

Q. What stability challenges arise under varying pH/temperature?

- Forced Degradation : Amide bonds hydrolyze at pH >10.

- Formulation Strategies : Lyophilized powders with buffers (pH 6–8) improve stability.

- ICH Guidelines : Real-time testing (25°C/60% RH) informs storage .

Methodological Notes

- Synthesis Optimization : Prioritize reaction monitoring (TLC/HPLC) and intermediate characterization (NMR) to reduce side products .

- Biological Studies : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate findings across multiple assays .

- Data Reproducibility : Document solvent lot numbers, enzyme sources, and cell passage numbers to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.